molecular formula C9H11N3 B11772912 2,6-Dimethyl-1H-benzo[d]imidazol-5-amine CAS No. 232597-49-8

2,6-Dimethyl-1H-benzo[d]imidazol-5-amine

Cat. No.: B11772912
CAS No.: 232597-49-8
M. Wt: 161.20 g/mol
InChI Key: BLPNLOXJPLUWPK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Dimethyl-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s imidazole ring can also coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: A parent compound with a similar structure but lacking the dimethyl substitutions.

    2-Methyl-1H-benzimidazole: A derivative with a single methyl group at the 2-position.

    5,6-Dimethyl-1H-benzimidazole: A compound with methyl groups at the 5 and 6 positions.

Uniqueness

2,6-Dimethyl-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can enhance its stability and alter its interaction with molecular targets compared to other similar compounds .

Properties

CAS No.

232597-49-8

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2,6-dimethyl-1H-benzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

BLPNLOXJPLUWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)N=C(N2)C

Origin of Product

United States

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